N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide
Description
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-11-9-15(13(17)18-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDXESKIRGLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide typically involves the reaction of an appropriate amine with an oxazolidinone derivative. One common method involves the use of 2-oxo-3-phenyl-1,3-oxazolidin-5-ylmethyl chloride, which reacts with propanamide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Oxazolidinones, including N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide, are primarily known for their antimicrobial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism makes them effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study:
A study evaluated the efficacy of various oxazolidinone derivatives against MRSA. This compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Anti-inflammatory Properties
Recent research indicates that oxazolidinones may possess anti-inflammatory effects. The compound has been studied for its potential to modulate inflammatory pathways, particularly in conditions like rheumatoid arthritis.
Case Study:
In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a role in managing inflammatory diseases .
Antiviral Research
The ongoing search for effective antiviral agents has highlighted the potential of oxazolidinone derivatives. Research is underway to explore their efficacy against viral targets such as SARS-CoV and other emerging viruses.
Data Table: Efficacy Against Viral Targets
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| N-[...]-propanamide | SARS-CoV Mpro | 5.27 | |
| Other derivatives | Influenza A | 12.5 |
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound has been crucial in optimizing its pharmacological properties. Modifications to the oxazolidinone core have led to enhanced potency and selectivity.
Case Study:
A series of analogs were synthesized and tested for their antimicrobial activity. Variations in substituents on the phenyl ring significantly impacted their effectiveness against specific bacterial strains .
Conclusion and Future Directions
This compound exhibits promising applications in pharmaceuticals, particularly in antimicrobial and anti-inflammatory research. Ongoing studies aim to further elucidate its mechanisms of action and expand its therapeutic potential.
Future research should focus on:
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Mechanistic Studies : Understanding detailed pathways involved in its biological activity.
- Novel Formulations : Exploring delivery methods to enhance bioavailability and reduce side effects.
The insights gained from these studies will contribute significantly to drug development efforts targeting resistant infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, thereby exerting its therapeutic effects. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis and leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share core structural motifs with N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide, differing primarily in substituents and functional groups:
Key Structural and Functional Differences
- Oxazolidinone vs. Thiazolidinone Scaffolds: The target compound features an oxazolidinone ring, while ZINC13576684 () contains a thioxothiazolidinone ring.
- Substituent Effects: Electron-Withdrawing Groups: Compounds like P10 () incorporate trifluoropropylthio or difluorocyclopropyl groups, which enhance metabolic stability and lipophilicity compared to the simpler phenyl group in the target compound . Amino and Thiazole Groups: Compounds 7c–7f () include 2-aminothiazole and oxadiazole moieties, which are associated with antimicrobial activity but may reduce solubility due to increased molecular weight (375–389 g/mol vs. 246 g/mol for the target) .
- Spectral Variations: The absence of a nitro group (as in ranbezolid) in the target compound eliminates characteristic IR stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ . Thioether-containing compounds (e.g., P10) exhibit distinct NMR shifts for sulfur-bound methyl groups (δ 2.5–3.0 ppm) compared to the target’s oxazolidinone-linked methylene .
Biological Activity
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.30 g/mol
- CAS Number : Not explicitly listed; related compounds include CAS 1429334-00-8.
The oxazolidinone ring structure is significant for its biological activity, often influencing interactions with biological targets.
Research indicates that compounds with the oxazolidinone moiety exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against Gram-positive bacteria.
- Anticancer Properties : Certain analogs have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Thrombin Inhibition : Variants of the compound have been studied for their ability to inhibit thrombin, a key enzyme in blood coagulation .
Antimicrobial Activity
A study evaluated the antimicrobial properties of several oxazolidinone derivatives, including those similar to this compound. The results indicated significant activity against various bacterial strains, suggesting that modifications to the oxazolidinone core can enhance efficacy .
Anticancer Activity
In another investigation, the compound was tested for its effects on cancer cell lines. The findings revealed that it inhibited cell growth in a dose-dependent manner, with mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing anticancer potency .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Oxazolidinone A | Antimicrobial | Staphylococcus aureus | 10 | |
| Oxazolidinone B | Anticancer | HeLa cells | 5 | |
| Oxazolidinone C | Thrombin Inhibition | Thrombin | 0.5 |
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider safety profiles. Preliminary toxicity assessments suggest moderate toxicity levels; however, further studies are required to establish comprehensive safety data.
Hazard Codes
The compound exhibits hazard codes indicating potential risks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
